molecular formula C17H28Cl2N2O B4163153 N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4163153
M. Wt: 347.3 g/mol
InChI Key: MJRFBVLKDFQCHC-UHFFFAOYSA-N
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Description

N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes an allyl group, a chlorophenoxy group, and a dimethyl-ethanediamine moiety. It is commonly used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-allyl-4-chlorophenol, which is then reacted with 4-bromobutyl chloride to form 4-(2-allyl-4-chlorophenoxy)butyl chloride. This intermediate is subsequently reacted with N,N-dimethyl-1,2-ethanediamine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The chlorophenoxy group can be reduced to a phenol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Phenols.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can be compared with other similar compounds, such as:

    N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine: Lacks the hydrochloride salt form, which can affect its solubility and stability.

    N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine acetate: Contains an acetate salt instead of hydrochloride, which can influence its reactivity and biological activity.

The uniqueness of N’-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O.ClH/c1-4-7-15-14-16(18)8-9-17(15)21-13-6-5-10-19-11-12-20(2)3;/h4,8-9,14,19H,1,5-7,10-13H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRFBVLKDFQCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCCOC1=C(C=C(C=C1)Cl)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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